molecular formula C18H17N5O B2981416 (E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1173425-07-4

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2981416
CAS RN: 1173425-07-4
M. Wt: 319.368
InChI Key: RJOVZBGIMYTFRK-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide” is a type of organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyldiazenyl group, which is a type of azo compound. Azo compounds are known for their vivid colors and are often used as dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyldiazenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Azo compounds like this one can undergo a variety of chemical reactions. One common reaction is azo coupling, where the compound reacts with another aromatic compound to form a diazo compound .

Scientific Research Applications

Optically-Controlled Smart Devices

This compound’s piezoelectric and photoisomerization properties may support the development of smart devices for multi-channel information encryption and signal detection .

Environmental Remediation

Studies suggest potential applications in environmental remediation, such as the removal of hazardous dyes from wastewater, utilizing its adsorption properties .

Pharmacological Research

Pyrazole derivatives have been synthesized and evaluated for anticancer activity, acting as MEK inhibitors, which are crucial in cancer treatment strategies .

Cellular Mechanism Studies

These compounds have been used to study cellular mechanisms, such as wound healing inhibition, cell cycle progression, and apoptosis induction in cancer cells .

Agrochemical Applications

Due to their biological activities, pyrazole derivatives are used in the agrochemical industry as insecticides and fungicides .

Pharmaceutical Industry

With a wide range of biological activities, these compounds are incorporated into drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities .

Disease Treatment

They are used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases due to their diverse biological activities .

Synthon in Organic Synthesis

Pyrazolone derivatives serve as powerful synthons in organic synthesis for constructing chiral molecules and other complex chemical structures .

High-temperature enantiomeric azobenzene-based photoisomerized… Density Functional Theory Study of Removal of 4-(((4-(Phenyldiazenyl… Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Pyrazole Scaffold: Strategies toward the Synthesis and Their… Pyrazole: An Important Core in Many Marketed and Clinical Drugs - Springer Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range… Recent advances in the applications of pyrazolone derivatives in…

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were used as a dye, its mechanism of action would involve the absorption of light at specific wavelengths due to the presence of the azo group .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in dye manufacturing or in other industrial applications. Additionally, researchers could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-2-23-17(12-13-19-23)18(24)20-14-8-10-16(11-9-14)22-21-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOVZBGIMYTFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040206
Record name 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide

CAS RN

1173425-07-4
Record name 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.